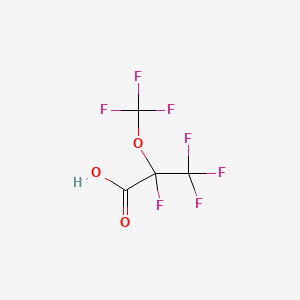
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid is a fluorinated organic compound with the molecular formula C4HF7O3. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is part of the class of polyfluoroalkyl and perfluoroalkyl substances (PFASs), which are widely used in various industrial applications due to their chemical inertness and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid typically involves the fluorination of appropriate precursor compounds. One common method includes the reaction of trifluoromethoxypropanoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the hazardous nature of the reagents and the potential for the release of toxic gases .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect the activity of enzymes and proteins, leading to various biological effects. The compound’s high electronegativity and resistance to metabolic breakdown contribute to its persistence in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-2-(perfluoromethoxy)propanoic acid
- 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid
- Methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate
Uniqueness
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethoxy group. This structure imparts distinct chemical properties, such as high thermal stability, resistance to degradation, and unique reactivity patterns compared to other similar compounds .
Properties
CAS No. |
13140-29-9 |
|---|---|
Molecular Formula |
C4HF7O3 |
Molecular Weight |
230.04 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4HF7O3/c5-2(1(12)13,3(6,7)8)14-4(9,10)11/h(H,12,13) |
InChI Key |
JFIQYUFQLKYFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
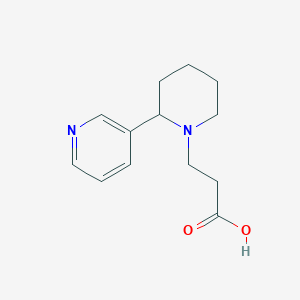
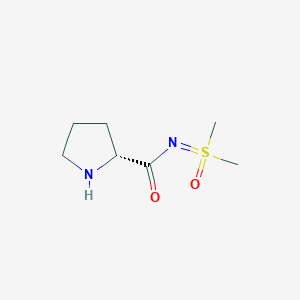
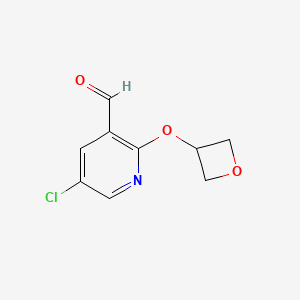
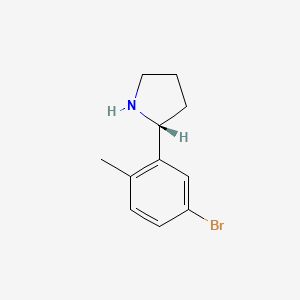
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
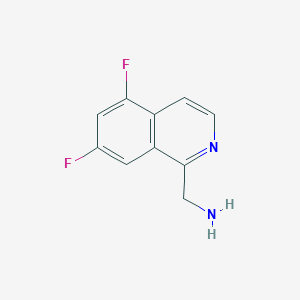

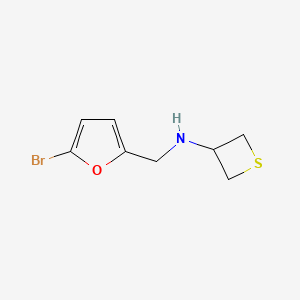
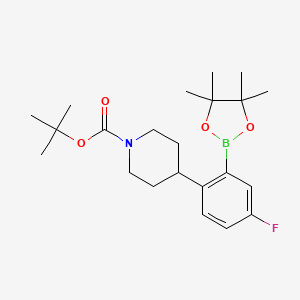
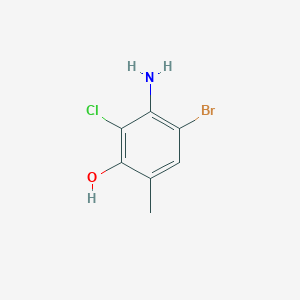
![2-(Pentan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15278116.png)

